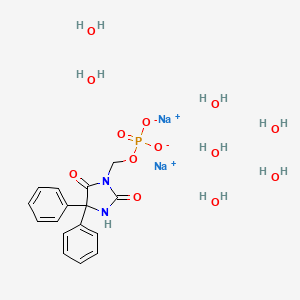
JWH 018 5-hydroxyindole metabolite-d9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
JWH 018 5-hydroxyindole metabolite-d9 contains nine deuterium atoms at the 2, 2’, 3, 3’, 4, 4’, 5, 5, and 5 positions. It is intended for use as an internal standard for the quantification of JWH 018 5-hydroxyindole metabolite by GC- or LC-mass spectrometry (MS). JWH 018 5-hydroxyindole metabolite is a major monohydroxylated urinary metabolite of JWH 018, a WIN 55,212-2 derivative that is a mildly selective agonist of the peripheral cannabinoid receptor. In urine samples, this metabolite is almost completely glucuronidated.
Aplicaciones Científicas De Investigación
Mass Spectrometric Analysis
- A study by Kusano et al. (2016) developed a method for differentiating the positional isomers of JWH-018's hydroxyindole metabolites using gas chromatography-electron ionization-tandem mass spectrometry (GC-EI-MS/MS). This technique proved effective for regioisomeric differentiation of hydroxyindole metabolite isomers, with potential extension to other synthetic cannabinoids (Kusano et al., 2016).
Metabolite Identification and Measurement
- Chimalakonda et al. (2011) identified and quantified (ω-1)-hydroxyl metabolites of JWH-018 and JWH-073 in human urine. This was the first report to identify these metabolites, incorporating automated extraction procedures with deuterium-labeled internal standards (Chimalakonda et al., 2011).
Pharmacokinetic Properties
- Toennes et al. (2017) investigated the pharmacokinetic properties of JWH-018 and its metabolites in serum after inhalation. The study found a multiexponential decline in the concentration of JWH-018 and its metabolites, suggesting similarities to THC and potential accumulation in chronic users (Toennes et al., 2017).
Metabolite Analysis in Urine
- Moran et al. (2011) developed a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for measuring concentrations of JWH-018, JWH-073, and their metabolites in human urine. This study provided insights into the clinical utility of detecting aminoalkylindole metabolites (Moran et al., 2011).
Metabolite Activity and Receptor Interaction
- Seely et al. (2012) researched the activity of JWH-018-N-(5-hydroxypentyl) β-D-glucuronide (018-gluc), a major metabolite of JWH-018. The study revealed its antagonistic activity at cannabinoid type 1 receptors (CB1Rs), contributing to the understanding of how JWH-018 metabolites interact with CB1Rs (Seely et al., 2012).
Detection and Characterization in Forensic Analysis
- Emerson et al. (2013) developed a gas chromatography-mass spectrometry (GC-MS) method for detecting 'K2' metabolites, including JWH-018, in urine. This method is significant for forensic applications, providing a means to detect and confirm the use of synthetic cannabinoids (Emerson et al., 2013).
Propiedades
Nombre del producto |
JWH 018 5-hydroxyindole metabolite-d9 |
|---|---|
Fórmula molecular |
C24H14D9NO2 |
Peso molecular |
366.5 |
Nombre IUPAC |
[5-hydroxy-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C24H23NO2/c1-2-3-6-14-25-16-22(21-15-18(26)12-13-23(21)25)24(27)20-11-7-9-17-8-4-5-10-19(17)20/h4-5,7-13,15-16,26H,2-3,6,14H2,1H3/i1D3,2D2,3D2,6D2 |
Clave InChI |
GMOJICNPAPPCSR-YGYNLGCDSA-N |
SMILES |
CCCCCN1C=C(C2=C1C=CC(=C2)O)C(=O)C3=CC=CC4=CC=CC=C43 |
Sinónimos |
(5-hydroxy-1-pentyl-2,2,3,3,4,4,5,5,5-d9-1H-indol-3-yl)(naphthalen-1-yl)-methanone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




